molecular formula C19H19N3O2 B11554830 (4E)-4-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4E)-4-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11554830
M. Wt: 321.4 g/mol
InChI Key: XWIOEOFDMHSQPF-SFQUDFHCSA-N
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Description

(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is a complex organic compound with a unique structure that includes a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE
  • Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.

Uniqueness

(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is unique due to its specific structure and the presence of both dimethylamino and methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C19H19N3O2/c1-13-4-8-16(9-5-13)22-19(24)17(18(23)20-22)12-14-6-10-15(11-7-14)21(2)3/h4-12H,1-3H3,(H,20,23)/b17-12+

InChI Key

XWIOEOFDMHSQPF-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N2

Origin of Product

United States

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